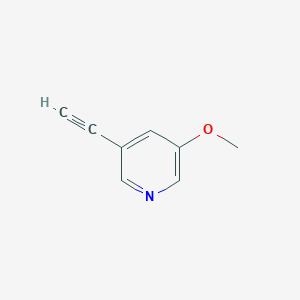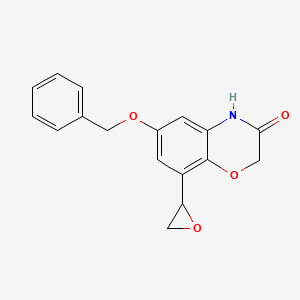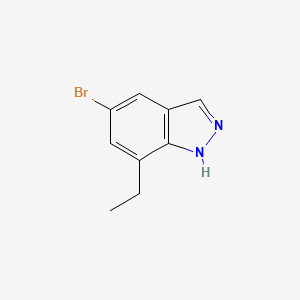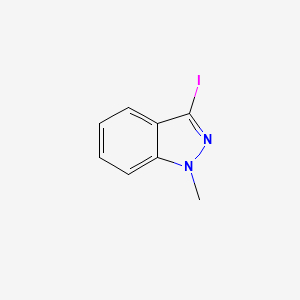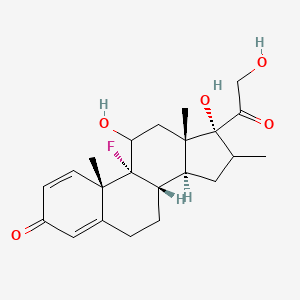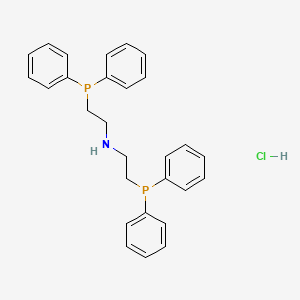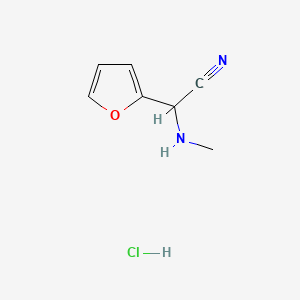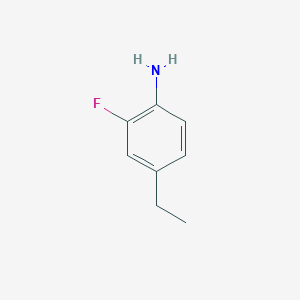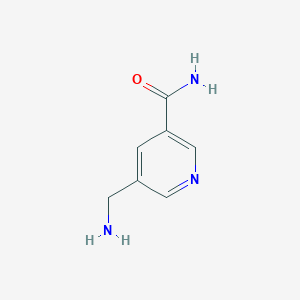
5-(Aminomethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)nicotinamide, also known as 5-(Aminomethyl)nicotinamide dihydrochloride, is a chemical compound with the molecular formula C7H11Cl2N3O and a molecular weight of 224.0877 g/mol . It is used in the manufacture of chemical compounds and in laboratory chemicals .
Synthesis Analysis
The synthesis methods of 5-(Aminomethyl)nicotinamide mainly include chemical synthesis and biosynthesis . Newly designed nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) .Molecular Structure Analysis
The 5-(Aminomethyl)nicotinamide molecule contains a total of 20 bonds. There are 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
Nicotinamide mononucleotide (NMN) is a naturally occurring biologically active nucleotide. It consists of nicotinamide, ribose, and phosphate groups structurally . The substrates for the chemical synthesis of NMN include NR, ribose, and AMP .Physical And Chemical Properties Analysis
5-(Aminomethyl)nicotinamide is a laboratory chemical with a molecular weight of 224.0877 g/mol . It is identified for use in the manufacture of chemical compounds .Wissenschaftliche Forschungsanwendungen
Cellular Survival and Differentiation
5-(Aminomethyl)nicotinamide, through its relation to nicotinamide, plays a crucial role in promoting cell survival and differentiation. Nicotinamide has been shown to inhibit phosphorylation of myosin light chain, suppress actomyosin contraction, and improve cell survival, particularly in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, affecting cell pluripotency and differentiation (Meng et al., 2018).
Pharmacokinetics and Bioavailability
The pharmacokinetics and oral bioavailability of compounds related to 5-(Aminomethyl)nicotinamide have been explored through the development and validation of assays, notably in studies involving NNMT inhibitors. For instance, 5-Amino-1-methyl quinolinium (5-AMQ), a potent NNMT inhibitor, has demonstrated significant plasma exposures and bioavailability, emphasizing the importance of such compounds in drug development for chronic diseases like obesity and diabetes (Awosemo et al., 2021).
Herbicidal Activity
Derivatives of nicotinic acid, closely related to 5-(Aminomethyl)nicotinamide, have exhibited notable herbicidal activity, suggesting potential applications in agriculture. Specific compounds have shown significant efficacy against various plant species, offering insights into the development of new herbicides (Yu et al., 2021).
NAD+ Precursor and Metabolic Effects
Nicotinamide, a component of the NAD+ biosynthesis pathway, is fundamental to cellular metabolism and energy production. Its role as an NAD+ precursor has been extensively studied, with implications for treating metabolic and neurodegenerative diseases. This research underscores the therapeutic potential of nicotinamide and related compounds in replenishing NAD+ levels, crucial for cellular functions including DNA repair (Lei et al., 2023).
Therapeutic Applications
Beyond its basic biological functions, 5-(Aminomethyl)nicotinamide-related research highlights therapeutic applications in disease treatment, particularly through its influence on cellular survival mechanisms. Studies have elucidated its role in modulating cellular metabolism, longevity, and inflammation, providing a foundation for developing therapies against aging, Alzheimer's disease, diabetes, and more (Li et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(aminomethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-2-5-1-6(7(9)11)4-10-3-5/h1,3-4H,2,8H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSNZGFTBTXVGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620631 |
Source


|
| Record name | 5-(Aminomethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)nicotinamide | |
CAS RN |
473924-60-6 |
Source


|
| Record name | 5-(Aminomethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473924-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

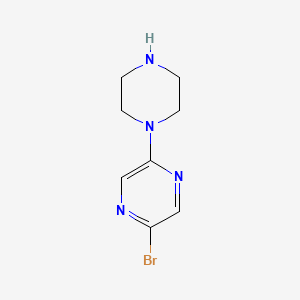
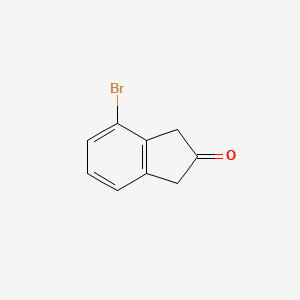
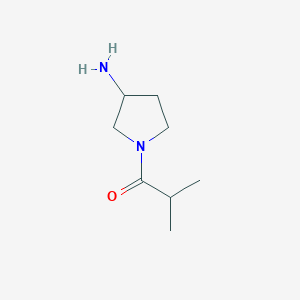
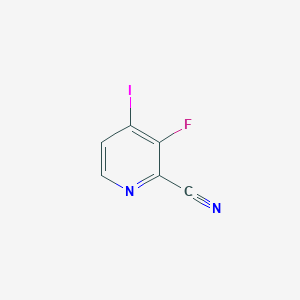
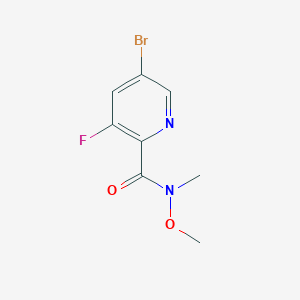
![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)
